molecular formula C11H12N2OS2 B5708243 4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No. B5708243
M. Wt: 252.4 g/mol
InChI Key: OTRFYJKQAVJCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, also known as MCTP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications.

Mechanism of Action

The mechanism of action of 4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is not fully understood, but studies have suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis, a programmed cell death mechanism. 4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, which may contribute to its antifungal activity.
Biochemical and Physiological Effects:
4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. Studies have also suggested that 4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine may exhibit antioxidant activity, which may contribute to its potential use in photodynamic therapy. Additionally, 4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to exhibit good stability in biological fluids, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is its ease of synthesis, which allows for large-scale production of the compound. Additionally, 4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to exhibit good solubility in various solvents, which makes it suitable for use in various biological assays. However, one limitation of 4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is its limited availability, as it is not commercially available and must be synthesized in the laboratory.

Future Directions

Future research on 4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine could focus on further elucidating its mechanism of action, as well as its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies could investigate the potential use of 4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine as a photosensitizer in photodynamic therapy, as well as its potential use as an antifungal agent in the treatment of fungal infections.
In conclusion, 4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that has shown promise in scientific research due to its unique structure and potential applications in various fields of science. Its ease of synthesis, minimal toxicity, and good solubility make it a promising candidate for further research and development.

Synthesis Methods

4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 2-aminothiophene with methylthioacetaldehyde in the presence of a base to form the intermediate compound, which is then subjected to a cyclization reaction with 4-methoxy-2-chloro-6,7-dihydrothieno[2,3-d]pyrimidine. The resulting product is then treated with a reducing agent to obtain 4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine in high yield and purity.

Scientific Research Applications

4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has also been investigated for its potential use as an antifungal agent, as it exhibits potent activity against Candida albicans and Aspergillus fumigatus. Additionally, 4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate photosensitizing agents.

properties

IUPAC Name

12-methoxy-10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-14-9-8-6-4-3-5-7(6)16-10(8)13-11(12-9)15-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRFYJKQAVJCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CCC3)SC2=NC(=N1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

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